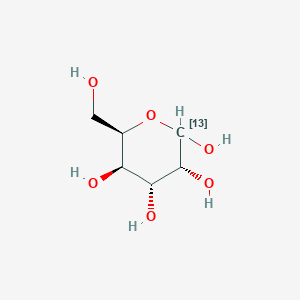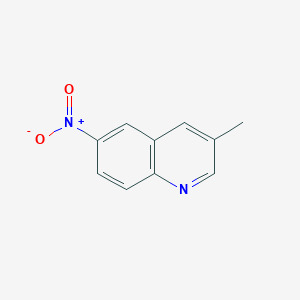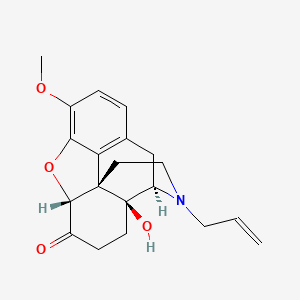
N-octyl-4-metylpyridinium bromide
Übersicht
Beschreibung
N-octyl-4-metylpyridinium bromide is a quaternary ammonium compound with the molecular formula C14H24BrN. It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an octyl group at the nitrogen atom and a methyl group at the fourth position of the ring. This compound is known for its surfactant properties and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-octyl-4-metylpyridinium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-methylpyridine with octyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The purification process may involve multiple steps, including filtration, washing, and drying, to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-octyl-4-metylpyridinium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted pyridinium salts.
Oxidation: The major products are N-oxide derivatives.
Reduction: The major product is N-octyl-4-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
N-octyl-4-metylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: The compound is employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Industry: This compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N-octyl-4-metylpyridinium bromide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property is utilized in drug delivery systems to enhance the uptake of therapeutic agents. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane fluidity and integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hexyl-4-metylpyridinium bromide
- N-decyl-4-metylpyridinium bromide
- N-dodecyl-4-metylpyridinium bromide
Uniqueness
N-octyl-4-metylpyridinium bromide is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in applications such as micellar catalysis and drug delivery compared to its shorter or longer chain analogs .
Eigenschaften
IUPAC Name |
4-methyl-1-octylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKNFIGBRWJHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



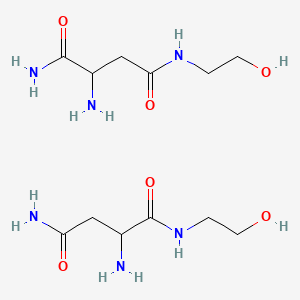

![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)
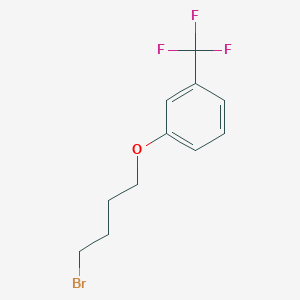

![1,5-Dihydropyrrolo[2,3-f]indole](/img/structure/B3280063.png)
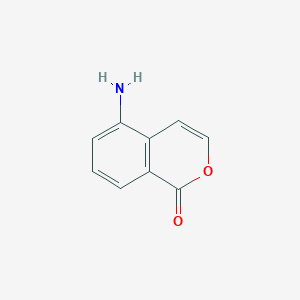
![ethyl 2-[(benzyloxy)amino]acetate](/img/structure/B3280080.png)


